ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
CAS No.: 18999-48-9
Cat. No.: VC21286477
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18999-48-9 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | ethyl 3-(2-methylimidazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 |
| Standard InChI Key | ZWDNBRFFSIJPGQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCN1C=CN=C1C |
| Canonical SMILES | CCOC(=O)CCN1C=CN=C1C |
Introduction
Chemical Identity and Basic Properties
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is an organic compound classified as an imidazole derivative. It features a 2-methyl-substituted imidazole ring connected to a propanoate chain with an ethyl ester group. This structural arrangement contributes to its unique chemical properties and potential biological activities.
The compound is identified by the CAS number 18999-48-9 and has a molecular formula of C9H14N2O2 . Its molecular weight is 182.22 g/mol, making it a relatively small molecule with potential for good bioavailability in biological systems. The systematic IUPAC name for this compound is ethyl 3-(2-methylimidazol-1-yl)propanoate, though it may also be referred to as 1H-Imidazole-1-propanoic acid, 2-methyl-, ethyl ester in some chemical databases and literature .
Physical and Chemical Properties
The physical and chemical properties of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate play a crucial role in determining its behavior in various chemical reactions and biological systems. These properties are summarized in the following table:
These physical and chemical properties provide essential information for researchers working with ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, particularly for predicting its behavior in different environments and reactions. The LogP value of 1.14470 suggests moderate lipophilicity, which may influence its membrane permeability and bioavailability in biological systems .
Structural Characteristics
Molecular Structure
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate contains several key structural elements that define its chemical behavior and potential biological activities. The compound features a five-membered imidazole ring with a methyl group at the 2-position. At the 1-position of the imidazole ring, a propanoate chain is attached, which terminates with an ethyl ester group.
The imidazole ring is a planar, aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring system is known for its ability to participate in various types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which can contribute to the compound's biological activities.
Synthesis Methods
Michael Addition Approach
The synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves a Michael addition reaction between 2-methylimidazole and ethyl acrylate. This approach has been documented in chemical literature and offers a straightforward route to the target compound.
One effective method utilizes [n-butyl urotropinium]OH as a catalyst, leading to a high yield of 94% . The reaction proceeds under mild conditions and can be completed in a relatively short time frame. The general procedure involves:
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Adding ethyl acrylate (4.8 mmol) dropwise to a well-stirred mixture of 2-methylimidazole (4.0 mmol) and [n-butyl urotropinium]OH (0.108 g, 0.25 mmol).
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Stirring the reaction mixture at room temperature (approximately 20°C) for about 40 minutes until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Distilling the product directly from the reaction mixture to obtain pure ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate .
This synthesis method is particularly valuable because it avoids the use of harsh reaction conditions and toxic solvents, making it environmentally friendly and suitable for both laboratory and potential industrial-scale production.
Alternative Synthesis Routes
While the Michael addition reaction is the most commonly reported method for synthesizing ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, alternative approaches may also be viable:
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Alkylation of 2-methylimidazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate or sodium hydride.
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Esterification of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid with ethanol under acidic conditions or using coupling agents.
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Conversion of corresponding amides or nitriles through appropriate functional group transformations.
These alternative routes may offer advantages in specific situations, such as when certain starting materials are more readily available or when selective functionalization is required.
Comparative Analysis with Similar Compounds
Structural Analogues Comparison
Understanding the relationship between ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications. The following table compares ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate with several structural analogues:
| Compound | Molecular Formula | Molecular Weight | Structural Difference | Potential Effect on Activity |
|---|---|---|---|---|
| Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | C9H14N2O2 | 182.22 g/mol | Reference compound | Reference activity |
| Ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | 168.19 g/mol | Lacks methyl group at position 2 | May have reduced lipophilicity and altered binding properties |
| Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | C8H12N2O2 | 168.19 g/mol | Contains methyl ester instead of ethyl ester | May have altered metabolic stability |
| Ethyl 2-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | 168.19 g/mol | Shorter carbon chain between imidazole and ester | May have different spatial arrangement affecting binding |
| Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate | C10H17N3O2 | 211.26 g/mol | Contains additional methylamino group and ethyl instead of methyl at position 2 | May exhibit enhanced or altered biological activity |
This comparative analysis highlights how subtle structural modifications can potentially influence the chemical properties and biological activities of these compounds . For instance, the presence or absence of the methyl group at position 2 of the imidazole ring may affect the compound's electronic properties and binding affinity to potential biological targets.
Functional Properties Comparison
Beyond structural differences, comparing the functional properties of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate with related compounds provides additional insights:
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Solubility: The ethyl ester in ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate likely confers greater lipophilicity compared to analogues with smaller ester groups, potentially affecting its solubility in various solvents and biological media.
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Stability: The methyl group at the 2-position of the imidazole ring may provide steric protection, potentially enhancing the compound's stability under certain conditions compared to unmethylated analogues.
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Reactivity: The presence of the 2-methyl group can influence the basicity of the imidazole nitrogen atoms, potentially affecting the compound's reactivity in various chemical transformations and its interaction with biological targets.
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Metabolic fate: The ethyl ester group may be subject to enzymatic hydrolysis in biological systems, potentially yielding 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a metabolite with altered properties and activities.
Research Findings and Future Directions
Future Research Opportunities
The current state of research on ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate presents numerous opportunities for future investigations:
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Comprehensive biological screening: Systematic evaluation of the compound's activity against various microbial pathogens, enzyme targets, and cellular systems would provide valuable insights into its potential applications.
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Structure-activity relationship studies: Synthesis and testing of structural analogues could help identify the key molecular features responsible for specific biological activities, guiding the design of more potent and selective derivatives.
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Mechanism of action studies: Investigating how ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate interacts with potential biological targets at the molecular level would enhance understanding of its mode of action and facilitate rational design of improved analogues.
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Formulation and delivery strategies: Exploring different formulation approaches to optimize the compound's stability, solubility, and bioavailability could enhance its potential for practical applications.
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Combination studies: Investigating potential synergistic effects when used in combination with established antimicrobial or therapeutic agents might reveal enhanced efficacy or reduced resistance development.
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